Cas no 667913-33-9 (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzene-1-sulfonamide)

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a benzodioxin core and a methoxy-substituted benzene sulfonamide moiety. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis due to its structurally diverse framework, which allows for further functionalization. The presence of the benzodioxin group enhances stability and may contribute to bioactivity, while the methoxy substituent offers electronic modulation for targeted interactions. Its well-defined molecular structure ensures reproducibility in research applications. Suitable for use in medicinal chemistry and drug discovery, this compound provides a versatile scaffold for developing novel therapeutic agents or studying structure-activity relationships.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzene-1-sulfonamide structure
667913-33-9 structure
Product Name:N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzene-1-sulfonamide
CAS No:667913-33-9
MF:C15H15NO5S
MW:321.348303079605
CID:5362063
Update Time:2025-06-30

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzenesulfonamide
    • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzene-1-sulfonamide
    • MLS001180727
    • HMS2848M17
    • UPCMLD0ENAT5891182:001
    • SMR000477845
    • VU0618107-1
    • Z275022184
    • N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methoxybenzenesulfonamide
    • Inchi: 1S/C15H15NO5S/c1-19-12-3-2-4-13(10-12)22(17,18)16-11-5-6-14-15(9-11)21-8-7-20-14/h2-6,9-10,16H,7-8H2,1H3
    • InChI Key: YECHCKCKBORGQC-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=C(C=1)OC)(NC1C=CC2=C(C=1)OCCO2)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 463
  • XLogP3: 2.1
  • Topological Polar Surface Area: 82.2

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzene-1-sulfonamide Pricemore >>

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Additional information on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzene-1-sulfonamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzene-1-sulfonamide (CAS No. 667913-33-9): An Overview

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzene-1-sulfonamide (CAS No. 667913-33-9) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and is characterized by its unique structural features, including a 2,3-dihydro-1,4-benzodioxin ring and a 3-methoxybenzene moiety. These structural elements contribute to its pharmacological properties and make it a valuable candidate for various research and development activities.

The chemical structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzene-1-sulfonamide is composed of a sulfonamide group attached to a substituted benzene ring. The presence of the 2,3-dihydro-1,4-benzodioxin ring imparts additional stability and bioavailability to the molecule. This compound has been extensively studied for its potential as an inhibitor of various enzymes and receptors, making it a promising lead compound in drug discovery.

Recent research has focused on the biological activities of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzene-1-sulfonamide. Studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2022 demonstrated that this compound effectively inhibited the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. This finding suggests that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzene-1-sulfonamide could be developed into a novel anti-inflammatory drug.

In addition to its anti-inflammatory properties, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzene-1-sulfonamide has also shown promise in cancer research. A study conducted by researchers at the National Cancer Institute found that this compound selectively inhibited the growth of several cancer cell lines without affecting normal cells. The mechanism of action involves the modulation of key signaling pathways involved in cell proliferation and apoptosis. These findings highlight the potential of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzene-1-sulfonamide as an anticancer agent.

The pharmacokinetic properties of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzene-1-sulfonamide have also been investigated. Studies have shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile. These properties are crucial for its potential use as an orally administered therapeutic agent. Furthermore, the compound has demonstrated low toxicity in preclinical studies, which is an important consideration for drug development.

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzene-1-sulfonamide involves several steps and can be achieved using various synthetic routes. One common approach involves the reaction of 6-aminochroman with 3-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. This method yields high purity and yield of the final product. The synthetic process can be optimized to improve efficiency and reduce costs, making it suitable for large-scale production.

In conclusion, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzene-1-sulfonamide (CAS No. 667913-33-9) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and drug discovery. Ongoing studies are expected to uncover additional uses and optimize its therapeutic potential.

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